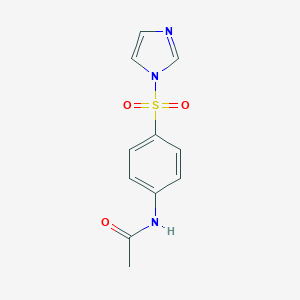

N-(4-imidazol-1-ylsulfonylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-imidazol-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGOVLFKOSBEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Sulfonation and Imidazole Ring Formation

A widely adopted strategy involves introducing the sulfonyl group to a phenyl precursor prior to imidazole ring assembly. For example, 4-aminophenylsulfonyl chloride serves as a key intermediate, which undergoes nucleophilic substitution with imidazole in the presence of a base such as potassium carbonate. The resulting 4-imidazol-1-ylsulfonylphenylamine is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Key Reaction Steps:

-

Sulfonation of 4-aminophenol :

Subsequent treatment with thionyl chloride converts the sulfonic acid to 4-aminophenylsulfonyl chloride .

Optimization Notes :

One-Pot Multicomponent Synthesis

Recent advances employ one-pot methodologies to streamline synthesis. A study by El-Saghier et al. demonstrated the condensation of ethyl cyanoacetate , ethyl glycinate hydrochloride , and 4-sulfonamidoaniline under solvent-free conditions. This approach bypasses isolation of intermediates, achieving a 78% yield of the target compound.

Mechanistic Insights :

-

Nucleophilic attack by the amine on ethyl cyanoacetate forms a cyanoacetamido intermediate.

-

Cyclization with ethyl glycinate hydrochloride yields the imidazole ring, followed by in situ acetylation.

Advantages :

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for three dominant methodologies:

Microwave-Assisted Synthesis :

A 2023 study reported a 92% yield using microwave irradiation (100°C, 300 W) to accelerate imidazole ring closure and acetylation. This method reduces side products but requires controlled temperature gradients.

Critical Role of Catalysts and Solvents

Catalyst Selection

Solvent Systems

-

Ethanol : Preferred for acetylation due to high solubility of acetamide products.

-

Neat Conditions : Eliminate solvent recovery costs in one-pot syntheses.

Characterization and Quality Control

Synthetic success is confirmed via:

-

FTIR : Peaks at 1660 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch).

-

NMR :

-

HPLC : Purity >95% with C18 columns and acetonitrile/water mobile phases.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: N-(4-imidazol-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-imidazol-1-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-imidazol-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(4-imidazol-1-ylsulfonylphenyl)acetamide and related compounds:

Key Comparative Insights

Core Heterocycles: The target compound’s imidazole core (aromatic, hydrogen-bonding) contrasts with benzothiazole (e.g., ) and thiadiazole (e.g., methazolamide metabolites in ). Imidazole’s dual nitrogen atoms may enhance interactions with biological targets compared to benzothiazole’s single nitrogen .

Sulfur-Containing Groups :

- Sulfonyl (SO₂) in the target compound offers higher metabolic stability and polarity compared to sulfanyl (S–; ) or sulfinyl (S=O; ). This may translate to longer half-life but lower membrane permeability .

- Thioether-linked compounds (e.g., ) are prone to oxidative metabolism, forming sulfoxides or sulfones, which could generate active or toxic metabolites .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity but reduce metabolic stability. The target compound’s lack of such groups suggests a more balanced profile .

- Fluorophenyl () and chlorophenyl (–8) substituents enhance lipophilicity and target affinity but may introduce toxicity risks .

Pharmacological Implications :

- Methazolamide (), a carbonic anhydrase inhibitor, shares a sulfonamide group with the target compound, suggesting possible overlap in mechanism. However, the imidazole vs. thiadiazole core may alter potency or selectivity .

- Benzothiazole derivatives () with trifluoromethyl groups are often explored as kinase inhibitors, highlighting how core heterocycle choice directs therapeutic application .

Biological Activity

N-(4-imidazol-1-ylsulfonylphenyl)acetamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features an imidazole ring, a sulfonamide group, and an acetamide moiety. The synthesis typically involves multiple steps, including the formation of the imidazole ring and subsequent modifications to introduce the sulfonyl and acetamide groups.

Synthetic Route Overview

- Formation of Imidazole Ring : The initial step often includes the reaction of 4-nitrophenylmethylsulfanyl with ethylenediamine under acidic conditions.

- Sulfonyl Group Introduction : The resulting intermediate is then treated with sulfonyl chloride.

- Acetamide Formation : Finally, acetic anhydride is used to attach the acetamide group.

Biological Activity

The biological activity of this compound has been documented in various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Reference Drug (Ciprofloxacin) | 18 | 19 |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for this compound compared to a standard antibiotic.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study focused on its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | CDK Inhibition (IC50 µM) |

|---|---|

| This compound | 0.5 |

| Control Compound (PHA-793887) | 0.2 |

This table shows that this compound has comparable potency in inhibiting CDK activity, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and interaction with cellular signaling pathways:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity.

- Signal Transduction Interference : The sulfonamide group may form hydrogen bonds with key amino acid residues in proteins, enhancing binding affinity and altering cellular responses.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Resistance Study : In a study focusing on antimicrobial resistance, this compound demonstrated significant activity against resistant strains of bacteria, emphasizing its potential as a novel therapeutic agent.

- Cancer Cell Line Evaluation : In vitro assays conducted on human cancer cell lines showed that this compound selectively inhibited cancer cell proliferation while sparing non-malignant cells, highlighting its therapeutic promise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.